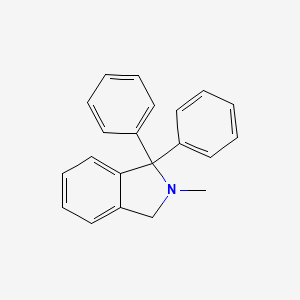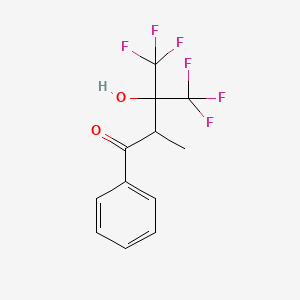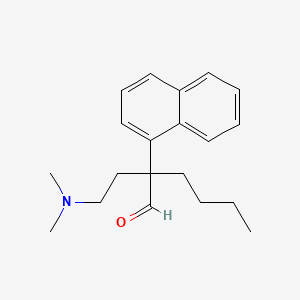
1-Naphthaleneacetaldehyde, alpha-butyl-alpha-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetaldehyde, alpha-butyl-alpha-(2-(dimethylamino)ethyl)- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an aldehyde group, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthaleneacetaldehyde, alpha-butyl-alpha-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene with butyl and dimethylaminoethyl groups, followed by the introduction of an aldehyde group through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaleneacetaldehyde, alpha-butyl-alpha-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-Naphthaleneacetaldehyde, alpha-butyl-alpha-(2-(dimethylamino)ethyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-butyl-alpha-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tertiary amine group may interact with receptors and ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Naphthaleneacetaldehyde: Lacks the butyl and dimethylaminoethyl groups.
Alpha-butyl-alpha-(2-(dimethylamino)ethyl)-benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
Properties
CAS No. |
30121-07-4 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylhexanal |
InChI |
InChI=1S/C20H27NO/c1-4-5-13-20(16-22,14-15-21(2)3)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,16H,4-5,13-15H2,1-3H3 |
InChI Key |
VNHIUUMXRWASOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCN(C)C)(C=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
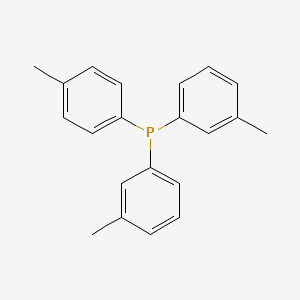

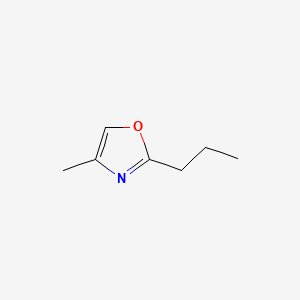
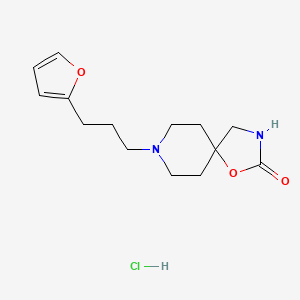
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
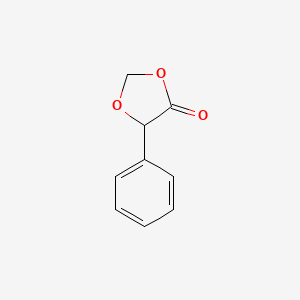
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

